REACTION_CXSMILES
|
[CH2:1]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[Na+:13].CC(O)C.[C:18](=[S:20])=[S:19]>>[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:18](=[S:19])[S-:20])[CH2:8][CH2:9][CH2:10][CH3:11].[Na+:13] |f:1.2,5.6|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)NCCCCC
|
Name
|
|
Quantity
|
0.19 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
reagent
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL 3-neck round bottom reaction flask equipped with an overhead stirrer
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained at 25°-30° C
|
Type
|
CUSTOM
|
Details
|
The product was post-reacted at 25° C. for 1 hour
|
Duration
|
1 h
|
Name
|
|
Type
|
|
Smiles
|
C(CCCC)N(C([S-])=S)CCCCC.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |